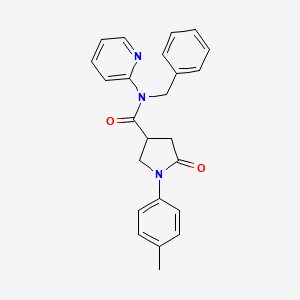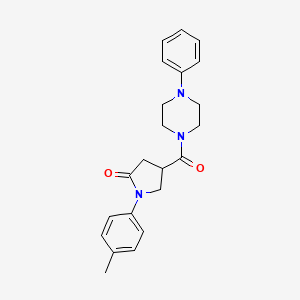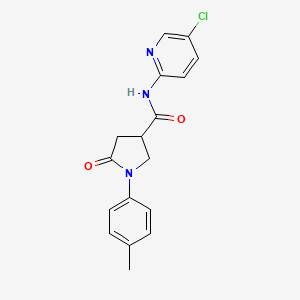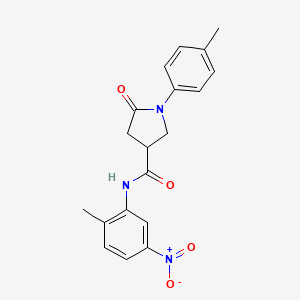
N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE
Vue d'ensemble
Description
N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines benzyl, methylphenyl, pyridinyl, and pyrrolidinecarboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps. One common method involves the reaction of benzaldehyde with a primary amine to form an imine, followed by hydrogenation in the presence of a catalyst containing metals from groups 8 to 10 of the Periodic Table . The reaction is carried out in a water-miscible solvent, and the resulting water of reaction is not removed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of imine formation and hydrogenation, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Applications De Recherche Scientifique
N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
N-benzyl-α-methylbenzylamine: Similar in structure but with different functional groups and properties.
N-benzyl-1-(4-methylphenyl)methanamine: Shares some structural similarities but differs in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-benzyl-1-(4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-18-10-12-21(13-11-18)26-17-20(15-23(26)28)24(29)27(22-9-5-6-14-25-22)16-19-7-3-2-4-8-19/h2-14,20H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTWAQVFMQVUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methoxyethyl)thio]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4152481.png)
![N-(2-cyanophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152482.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(2-methoxyethyl)thio]benzoyl}piperazine](/img/structure/B4152489.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4152491.png)
![2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4152501.png)
![Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B4152506.png)




![1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4152535.png)

![ethyl 1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B4152565.png)
